Crystal Packing Distinction: Cl···Cl Interaction Distances in 1,3-Bis(chloromethyl)benzene vs. Benzyl Chloride Derivatives
The 1,3-bis(chloromethyl)benzene compound forms a three-dimensional supramolecular network in the solid state mediated by intermolecular chlorine–chlorine interactions measuring 3.513(1) Å and 3.768(3) Å [1][2]. Comparative X-ray crystallographic analysis against other substituted benzyl chlorides reveals that this compound possesses an atypically elongated CH₂–Cl bond length relative to structurally related benzyl chloride derivatives [1]. These specific intermolecular Cl···Cl contact distances constitute a structural fingerprint that distinguishes the solid-state packing of the meta-isomer from other bis(chloromethyl)benzene isomers and benzyl chloride derivatives [2].
| Evidence Dimension | Intermolecular Cl···Cl interaction distance in crystal lattice |
|---|---|
| Target Compound Data | 3.513(1) Å and 3.768(3) Å |
| Comparator Or Baseline | Other substituted benzyl chlorides (atypically long CH₂–Cl bond versus comparator class) |
| Quantified Difference | Distinct Cl···Cl network geometry specific to meta-substitution; CH₂–Cl bond length atypically elongated versus comparator class |
| Conditions | X-ray crystallography; single-crystal diffraction at 293 K; CCDC deposition |
Why This Matters
The unique crystal packing influences solid-state stability, purification behavior, and formulation reproducibility for pharmaceutical intermediate applications where crystalline form consistency is critical.
- [1] Sanders MB, Léon D, Ndichie EI, Chan BC. 1,3-Bis(chloromethyl)benzene. Acta Crystallographica Section E. 2013;69:o1150. View Source
- [2] DOAJ. 1,3-Bis(chloromethyl)benzene — Abstract and Crystal Data. 2013. View Source
